
tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a tert-butyl carbamate group and a bromine atom attached to the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 1-methyl-1H-pyrazole-5-amine.
Bromination: The pyrazole ring is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Carbamate Formation: The brominated pyrazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Alkylation: The final step involves the alkylation of the pyrazole ring with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Oxidation Reactions: Oxidation can occur at the pyrazole ring or the ethyl group, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while reduction can lead to the formation of a de-brominated pyrazole.
Scientific Research Applications
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(5-cyano-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with a cyano group instead of a bromine atom.
Tert-butyl (2-(5-chloro-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl (2-(5-iodo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H18BrN3O2 |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromo-1-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-6-5-8-7-9(12)15(4)14-8/h7H,5-6H2,1-4H3,(H,13,16) |
InChI Key |
ZOCKYMZVRAMFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN(C(=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



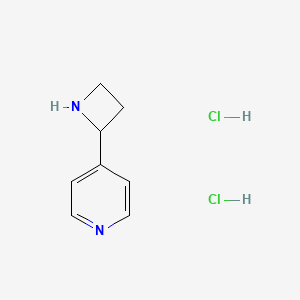
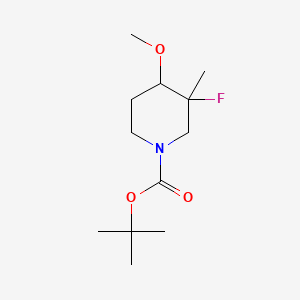
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
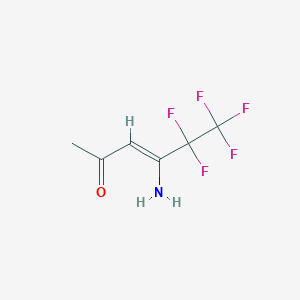
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)

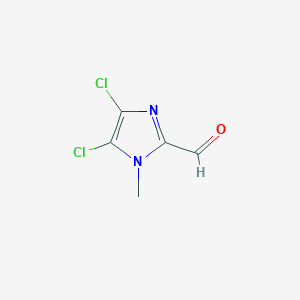
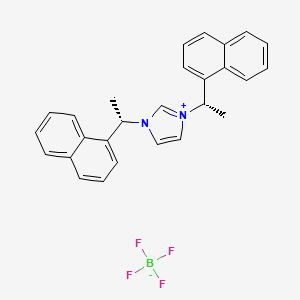

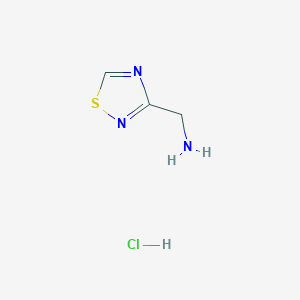
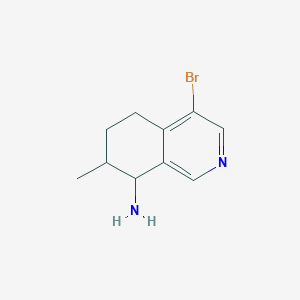
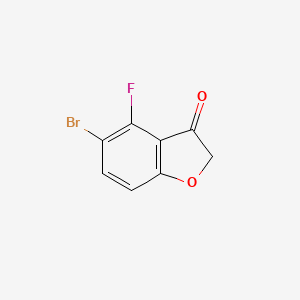
![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
